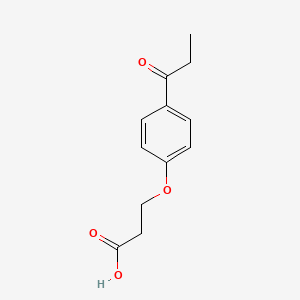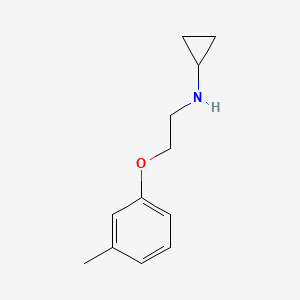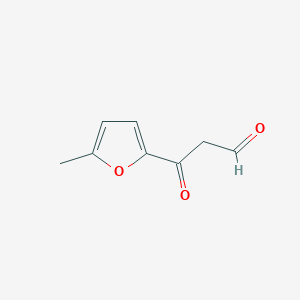
2-Furanpropanal, 5-methyl-beta-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylfuran-2-yl)-3-oxopropanal is an organic compound that features a furan ring substituted with a methyl group at the 5-position and an oxopropanal group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-3-oxopropanal can be achieved through several methods. One common approach involves the alkylation of 2-methylfuran with formalin using supported acidic ionic liquids as catalysts . This reaction typically occurs under mild conditions and results in high selectivity towards the desired product.
Another method involves the reaction of 5-methylfurfural with acetylacetone in the presence of a base, such as potassium hydroxide, to form the target compound . This reaction is carried out at room temperature and requires careful control of reaction time and conditions to achieve high yields.
Industrial Production Methods
Industrial production of 3-(5-methylfuran-2-yl)-3-oxopropanal often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of supported acidic ionic liquids as catalysts in these reactors allows for efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methylfuran-2-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dioxopentanyl derivatives.
Reduction: Reduction of the compound can yield 5-methylfuran-2-ylmethanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: 2,5-Dioxopentanyl derivatives.
Reduction: 5-Methylfuran-2-ylmethanol.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
3-(5-Methylfuran-2-yl)-3-oxopropanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(5-methylfuran-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylfurfural: A precursor to 3-(5-methylfuran-2-yl)-3-oxopropanal, used in similar applications.
2-Methylfuran: Another furan derivative with applications in organic synthesis and materials science.
5-Methylfuran-2-ylmethanol: A reduction product of 3-(5-methylfuran-2-yl)-3-oxopropanal, used in the synthesis of various chemicals.
Uniqueness
3-(5-Methylfuran-2-yl)-3-oxopropanal is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-(5-methylfuran-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H8O3/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,5H,4H2,1H3 |
Clave InChI |
DOIIUIFNHDSREA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)
![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)
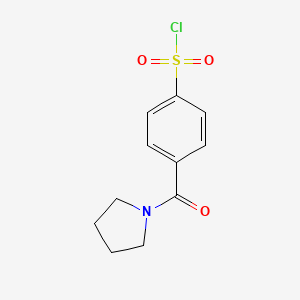
![3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12111875.png)
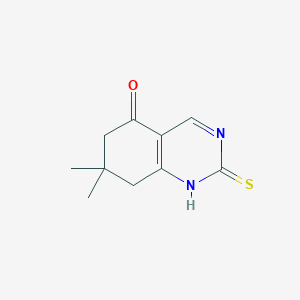
![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)
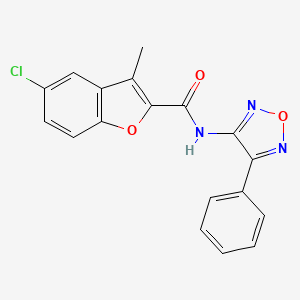
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
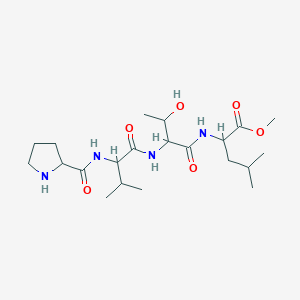
![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)
